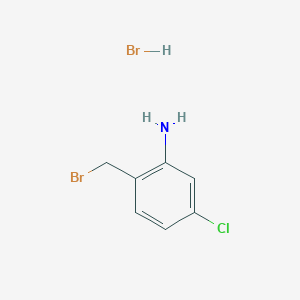
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a benzenamine core substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position, forming a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) typically involves the bromination of 2-methyl-5-chlorobenzenamine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can undergo oxidation to form benzenamine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
The major products formed from these reactions include substituted benzenamines, azides, thiocyanates, and reduced benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves the interaction of its bromomethyl group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and nucleophilic amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine,2-bromo-4-chloro-: Similar in structure but lacks the bromomethyl group.
Benzenamine,2-(chloromethyl)-5-chloro-: Contains a chloromethyl group instead of a bromomethyl group.
Benzenamine,2-(bromomethyl)-4-chloro-: The chlorine atom is positioned differently on the benzene ring.
Uniqueness
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is unique due to the specific positioning of the bromomethyl and chlorine substituents, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and biological studies.
Propriétés
Formule moléculaire |
C7H8Br2ClN |
|---|---|
Poids moléculaire |
301.40 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-chloroaniline;hydrobromide |
InChI |
InChI=1S/C7H7BrClN.BrH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3H,4,10H2;1H |
Clé InChI |
DHUVMIPTXDPUKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















